molecular formula C10H14N2 B1592135 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine CAS No. 14097-37-1

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No.: B1592135
CAS No.: 14097-37-1
M. Wt: 162.23 g/mol
InChI Key: PWHRVVMNFQGSJQ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a methyl group at the second position and an amine group at the sixth position. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be synthesized through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . This method typically requires the use of a base such as sodium carbonate and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar N-alkylation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitrones, reduced tetrahydroisoquinoline derivatives, and various substituted amines.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with various molecular targets and pathways. For instance, it can interact with dopamine receptors and inhibit enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to increased levels of neurotransmitters in the brain . This mechanism is particularly relevant in the context of neuroprotective and neurotherapeutic applications.

Comparison with Similar Compounds

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be compared with other tetrahydroisoquinoline derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHRVVMNFQGSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613867
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14097-37-1
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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